Methyl 2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetate
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Overview
Description
Methyl 2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetate is an organic compound with a complex structure that includes a sulfamoyl group, a phenoxy group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetate typically involves multiple steps. One common route includes the reaction of 2-methyl-4-[(4-methylphenyl)sulfamoyl]phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The sulfamoyl group can be reduced to form corresponding amines.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and various substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the phenoxy and ester groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetate: Similar structure but lacks the 2-methyl group.
Ethyl 2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-[2-methyl-4-[(4-chlorophenyl)sulfamoyl]phenoxy]acetate: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
Methyl 2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfamoyl and phenoxy groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
methyl 2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-12-4-6-14(7-5-12)18-24(20,21)15-8-9-16(13(2)10-15)23-11-17(19)22-3/h4-10,18H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXXGHZGHBXRGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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